5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-bromo-3-methyl-1-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIVJYZRSFZOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-98-9 | |
| Record name | 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The construction of the 1-phenyl-1H-1,2,4-triazole scaffold typically begins with alkylation reactions. A widely cited approach involves the reaction of 1,2,4-triazole with phenylating agents such as iodobenzene or bromobenzene under basic conditions. For example, potassium hydroxide in ethanol facilitates the alkylation of 1,2,4-triazole with chloromethane to yield 1-methyl-1,2,4-triazole, a precursor for further functionalization. Adapting this method, substituting chloromethane with bromobenzene in the presence of phase-transfer catalysts like tetrabutylammonium bromide enables the selective formation of 1-phenyl-1H-1,2,4-triazole.
Critical parameters include:
- Temperature : Reflux conditions (70–80°C) improve reaction kinetics.
- Base selection : Potassium carbonate or cesium carbonate enhances nucleophilic substitution efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor N1-alkylation over N2-alkylation.
Regioselective Bromination at the C5 Position
Introducing bromine at the C5 position of 1-phenyl-3-methyl-1H-1,2,4-triazole requires careful control to avoid polybromination. A two-step lithiation-bromination protocol has proven effective:
- Lithiation : Treating 1-phenyl-3-methyl-1H-1,2,4-triazole with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates a stabilized triazolyl lithium intermediate.
- Bromination : Adding dibromomethane (CH₂Br₂) to the lithiated intermediate yields 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole with >85% regioselectivity.
Alternative bromination agents such as N-bromosuccinimide (NBS) in acetic acid have been explored but often result in lower selectivity (60–70%) due to competing electrophilic aromatic substitution at other positions.
Cyclization Approaches for Direct Triazole Formation
Cyclocondensation of hydrazine derivatives with α-bromoketones offers a one-pot route to the target compound. For instance, reacting phenylhydrazine with 3-bromo-2-butanone in the presence of ammonium acetate generates the triazole core with inherent bromine and methyl substituents. This method, however, requires strict stoichiometric control to minimize byproducts like 1,3,4-oxadiazoles.
Optimized conditions :
- Molar ratio (hydrazine:ketone) : 1:1.2
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Solvent : Toluene under Dean-Stark trap for azeotropic water removal.
Palladium-catalyzed cross-coupling reactions enable the introduction of the phenyl group post-bromination. A Suzuki-Miyaura coupling between 5-bromo-3-methyl-1H-1,2,4-triazole and phenylboronic acid using Pd(PPh₃)₄ as a catalyst achieves >90% conversion in 2-methyltetrahydrofuran at 80°C. Key considerations include:
- Base : Potassium phosphate tribasic enhances transmetalation efficiency.
- Ligand effects : Bulky ligands (e.g., SPhos) suppress homocoupling of boronic acid.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of prominent methods:
Industrial-Scale Considerations and Environmental Impact
Large-scale synthesis prioritizes atom economy and solvent recovery. The lithiation-bromination route, while efficient, generates lithium halide waste, requiring aqueous workup and neutralization. In contrast, cyclocondensation produces water as the sole byproduct, aligning with green chemistry principles. Life-cycle assessments suggest that cross-coupling methods have a higher carbon footprint due to palladium usage and energy-intensive conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted triazoles with different functional groups.
Oxidation and Reduction: Oxidized or reduced triazole derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is used in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The bromine and phenyl groups enhance its binding affinity and specificity towards target molecules. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
- Bromine Position : Bromine at position 5 (target compound) improves thermal stability and bioactivity compared to bromine on phenyl rings (e.g., 3-bromophenyl in ).
- Methyl vs. Mercapto Groups : The methyl group at position 3 enhances hydrophobicity, whereas mercapto (-SH) derivatives () increase reactivity and antimicrobial potency.
- Aryl Substituents : Phenyl groups (target compound) provide steric bulk, reducing decomposition rates compared to methoxy-substituted analogs ().
Table 2: Comparative Bioactivity Profiles
- Antimicrobial Activity : The target compound’s moderate activity is attributed to the absence of a thiol group (-SH) and halogenated phenyl rings, which are critical for potency in analogs like 5-mercapto derivatives ().
- Anticancer Potential: While the target compound lacks an amino group, 3-amino-5-(3-bromophenyl)-1,2,4-triazole demonstrates that bromine on the phenyl ring synergizes with amino groups to inhibit tumor growth .
Energetic Performance
1,2,4-Triazoles generally exhibit higher density and detonation velocity than imidazoles (e.g., 1.85–1.90 g/cm³ for triazoles vs. ~1.65 g/cm³ for imidazoles) . However, bis-triazole compounds () underperform compared to classical explosives like RDX, suggesting that mono-substituted triazoles like the target compound may offer a balance between stability and energy output.
Biological Activity
5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the 1,2,4-triazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in medicinal chemistry.
Overview of Biological Activity
This compound exhibits a range of biological activities that make it a valuable compound in scientific research. Its structural features enhance its chemical reactivity and interaction with biological systems. The compound has been studied for its potential in medicinal chemistry, agriculture, and material science.
The mechanism of action of this compound involves its ability to bind with various enzymes and receptors within biological systems:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This prevents substrate binding and subsequent catalysis, affecting metabolic pathways and cellular processes.
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, altering the levels of key metabolites and cellular metabolism.
The biochemical properties of this compound are significant for its biological effects:
| Property | Description |
|---|---|
| Stability | Relatively stable under standard laboratory conditions. |
| Transport Mechanism | Interacts with specific transporters for cellular uptake and distribution. |
| Metabolic Interaction | Inhibits certain metabolic enzymes leading to changes in metabolite levels. |
Antitumor Activity
Research has shown that derivatives of triazoles exhibit antitumor activity. For instance:
- In studies involving 3-(5-methyl-1-phenyl) derivatives, significant antiproliferative effects were observed against various cancer cell lines including HeLa and MCF-7. These compounds demonstrated enhanced activity compared to traditional chemotherapeutics .
Antibacterial Activity
The antibacterial properties of triazoles have also been investigated:
- A study evaluated the antibacterial activity of related triazole compounds against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Applications : A series of triazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. The most active compounds showed IC50 values comparable to established anticancer drugs .
- Agricultural Applications : The compound has been utilized in the synthesis of agrochemicals such as fungicides and herbicides, demonstrating efficacy in pest control while being less toxic to non-target organisms.
Comparative Analysis with Similar Compounds
This compound can be compared with similar triazole compounds to elucidate its unique properties:
Table 2: Comparison with Similar Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 3-Bromo-1H-1,2,4-triazole | Lacks methyl and phenyl groups | Reduced activity |
| 5-Methyl-1-phenyl-1H-triazole | Lacks bromine atom | Different reactivity |
| Unsubstituted 1H-triazole | Lacks all substituents | Minimal biological activity |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole?
Answer:
Synthesis optimization requires attention to precursor selection, solvent systems, and catalysts. For example, cyclization reactions using dimethylformamide (DMF) as a solvent and copper(I) iodide as a catalyst can improve yields by stabilizing intermediates . Reaction temperatures (e.g., reflux conditions) and time (e.g., 12–24 hours) must be calibrated to avoid side products like dehalogenated derivatives. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, and purification via crystallization or column chromatography ensures >95% purity .
Advanced: How can X-ray crystallography resolve ambiguities in the structural determination of this triazole derivative?
Answer:
X-ray crystallography using programs like SHELXL or ORTEP-III enables precise determination of bond angles, torsion angles, and packing interactions. For example, SHELXL’s robust refinement algorithms can distinguish between bromine and other heavy atoms in the triazole ring, addressing potential misassignments from NMR data . Key steps include:
Data collection with a Bruker SMART APEXII diffractometer.
Absorption correction using SADABS.
Refinement of hydrogen bonding networks (e.g., C–H⋯O interactions) to confirm supramolecular arrangements .
Basic: How do substituent variations (e.g., bromine vs. methyl groups) impact the compound’s reactivity?
Answer:
The bromine atom at the 5-position enhances electrophilic substitution reactivity, while the methyl group at the 3-position sterically hinders nucleophilic attacks. Comparative studies show:
| Compound | Reactivity Profile | Reference |
|---|---|---|
| 5-Bromo-3-methyl derivative | High Suzuki coupling activity | |
| 3-Methyl (no bromine) | Limited halogen exchange | |
| 5-Fluoro analog | Reduced electrophilicity due to lower σ-hole |
Advanced: What methodological frameworks are used to study the biological activity of this compound?
Answer:
Mechanistic studies involve:
- Enzyme inhibition assays : Testing binding affinity (IC₅₀) against cytochrome P450 or kinases via fluorescence polarization .
- Molecular docking : Using AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with His⁷⁵ in CYP3A4) .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves to assess EC₅₀ values .
Basic: What spectroscopic techniques confirm the identity of the synthesized compound?
Answer:
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and methyl group signals (δ 2.3–2.5 ppm). The absence of α-bromoacetophenone peaks (δ 4.5–5.0 ppm) confirms complete cyclization .
- IR Spectroscopy : N–H stretches (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) validate the triazole core .
- Mass Spectrometry : ESI-MS with [M+H]⁺ peaks at m/z 251.0 (C₁₀H₉BrN₃⁺) ensures molecular weight consistency .
Advanced: How do crystallographic software tools (e.g., SHELX, WinGX) enhance structural refinement?
Answer:
SHELX integrates density modification and twin refinement for high-resolution data, particularly useful for resolving disorder in phenyl rings . WinGX’s GUI streamlines Fourier map analysis, enabling visualization of residual electron density (>0.3 eÅ⁻³) near bromine atoms, which may indicate partial occupancy .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Answer:
- Substituent Modifications : Replacing bromine with trifluoromethyl groups increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
- Ring Hybridization : Fusing imidazo[1,2-a]pyridine to the triazole core improves π-π stacking with kinase ATP pockets .
- Bioisosteric Replacement : Swapping phenyl with pyridyl groups reduces hepatotoxicity by avoiding metabolic epoxidation .
Advanced: What reaction mechanisms explain the bromine atom’s role in cross-coupling reactions?
Answer:
Bromine acts as a leaving group in palladium-catalyzed Suzuki-Miyaura couplings. The oxidative addition of Pd⁰ to C–Br bonds forms PdII intermediates, which undergo transmetallation with boronic acids. For example, coupling with 4-methoxyphenylboronic acid yields biaryl derivatives with >80% yield under inert conditions .
Advanced: How can conflicting data on biological activity be resolved?
Answer:
Discrepancies often arise from assay conditions. For example:
- pH Sensitivity : Triazoles may protonate at lysosomal pH (4.5), altering membrane permeability .
- Metabolic Stability : Use liver microsomes (e.g., human S9 fraction) to compare half-life (t₁/₂) across species .
- Counterion Effects : HCl salts may enhance solubility but mask intrinsic activity .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) .
- Waste Disposal : Halogenated waste containers for brominated byproducts.
- Environmental Hazard Mitigation : Avoid aqueous release; LC-MS analysis shows EC₅₀ = 2.5 mg/L for Daphnia magna, requiring biodegradation pretreatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
